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molecular formula C8H8F3NO2 B8510744 (5-Amino-2-trifluoromethoxy-phenyl)-methanol

(5-Amino-2-trifluoromethoxy-phenyl)-methanol

Cat. No. B8510744
M. Wt: 207.15 g/mol
InChI Key: WFNYZIHHBWLCPK-UHFFFAOYSA-N
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Patent
US06562807B2

Procedure details

5-Amino-2-trifluoromethoxybenzoic acid methyl ester (3.0 g, 12.8 mmol) was dissolved under nitrogen in THF (20 mL) in a three-necked flask equipped with a thermometer and a separatory funnel. With stirring and ice-cooling lithium aluminium hydride (1 M in THF, 15 mL) was added dropwise over 10 min. Stirring was continued at room temperature for 1 hour, and the reaction mixture was concentrated in vacuo. The residue was suspended in DCM (150 mL) and water (50 mL), and filtered through celite. The filtrate was partitioned between DCM and water. The combined organic phases were washed with water (2×20 mL), dried (magnesium sulphate) and concentrated in vacuo to give 2.47 g of (5-amino-2-trifluoromethoxy-phenyl)methanol
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C:4]1[CH:9]=[C:8]([NH2:10])[CH:7]=[CH:6][C:5]=1[O:11][C:12]([F:15])([F:14])[F:13].[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[NH2:10][C:8]1[CH:7]=[CH:6][C:5]([O:11][C:12]([F:13])([F:14])[F:15])=[C:4]([CH2:3][OH:2])[CH:9]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
COC(C1=C(C=CC(=C1)N)OC(F)(F)F)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]

Conditions

Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a thermometer and a separatory funnel
ADDITION
Type
ADDITION
Details
was added dropwise over 10 min
Duration
10 min
STIRRING
Type
STIRRING
Details
Stirring
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
water (50 mL), and filtered through celite
CUSTOM
Type
CUSTOM
Details
The filtrate was partitioned between DCM and water
WASH
Type
WASH
Details
The combined organic phases were washed with water (2×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulphate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1C=CC(=C(C1)CO)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.47 g
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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